![molecular formula C10H11ClN4O2S2 B1418686 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 1199215-64-9](/img/structure/B1418686.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Overview
Description
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide” is a compound that belongs to the 1,3,4-thiadiazole class of compounds . This class of compounds is known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives has been reported in the literature. They are typically synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Photodynamic Therapy Applications
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide derivatives are explored for their applications in photodynamic therapy, a treatment method for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on thiadiazol-benzenesulfonamide derivatives has also revealed their potential anticancer activity. A study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives, showing marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines (Karakuş et al., 2018).
Tautomerism in Crystal Structures
The crystal structure of related compounds, such as those containing 1,3,4-thiadiazol, has been a subject of interest. For example, Li et al. (2014) explored the tautomerism in the crystal structure of a related compound, contributing to the understanding of structural aspects of these molecules (Li, Bond, Johansson, & van de Streek, 2014).
Biological Activity and Pharmaceutical Applications
Derivatives of 1,3,4-thiadiazole, such as those involving this compound, have significant implications in health, pharmaceutics, and agriculture. Makwane et al. (2018) conducted a study focusing on the synthesis, characterization, and in vitro biological evaluation of these compounds, highlighting their antibacterial and antifungal activities (Makwane, Srivastava, Dua, & Srivastava, 2018).
Synthesis and Bioactivity Studies
Further studies have been conducted on the synthesis of derivatives of thiadiazoles and their bioactivity. For instance, Shu (2002) synthesized novel 1,3,4-thiadiazole derivatives and evaluated their plant growth regulating and fungicidal activities (Shu, 2002).
Future Directions
The future directions for research on “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 indicates that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Pharmacokinetics
The compound’s efficacy against the urease enzyme suggests it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The inhibition of urease by this compound can lead to a decrease in pH levels in the environment of Helicobacter pylori, potentially inhibiting its survival .
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVWCMOEKGICPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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